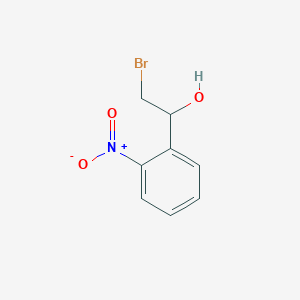
2-Bromo-1-(2-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-nitrophenyl)ethanol is an organic compound that belongs to the class of brominated aromatic alcohols It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide and N,N-dimethylacetamide at room temperature . This reaction yields the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Bromo-1-(2-nitrophenyl)ethanone or 2-Bromo-1-(2-nitrophenyl)acetaldehyde.
Reduction: 2-Bromo-1-(2-aminophenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-1-(2-nitrophenyl)ethanol or 2-Mercapto-1-(2-nitrophenyl)ethanol.
科学的研究の応用
2-Bromo-1-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(2-nitrophenyl)ethanol involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.
2-Bromo-1-(3-nitrophenyl)ethanol: Nitro group in the meta position.
2-Chloro-1-(2-nitrophenyl)ethanol: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-1-(2-nitrophenyl)ethanol is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
2-bromo-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5H2 |
InChIキー |
JIZLBQMHNZCXDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CBr)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


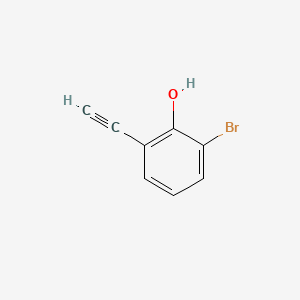
![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)

![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
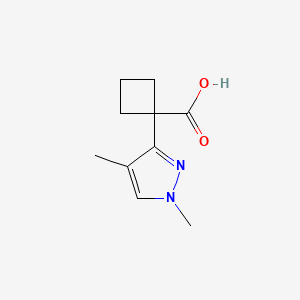



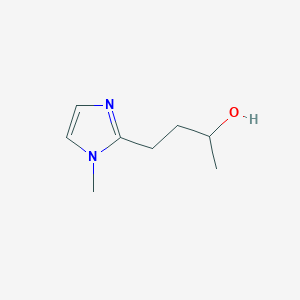
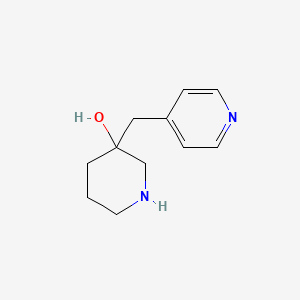
![rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13592189.png)


![7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid](/img/structure/B13592195.png)
